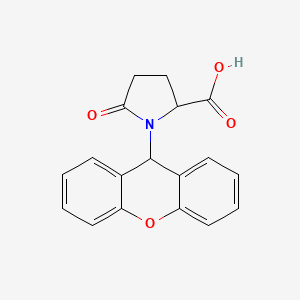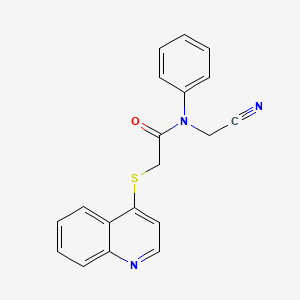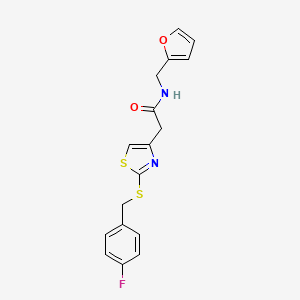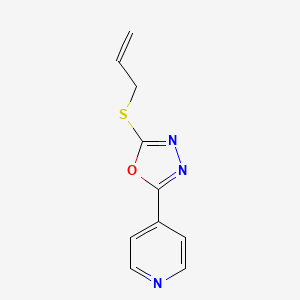
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist that has gained significant attention in the field of drug discovery due to its potential therapeutic applications. This compound has been found to exhibit a wide range of pharmacological effects, including antipsychotic, analgesic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
作用机制
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid exerts its pharmacological effects by selectively activating muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to increased intracellular calcium levels, which in turn modulates a variety of cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is thought to contribute to its cognitive-enhancing effects. Additionally, this compound has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which may underlie its antipsychotic and analgesic effects.
实验室实验的优点和局限性
One advantage of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its selectivity for muscarinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. Additionally, this compound has been found to have a relatively favorable safety profile in clinical trials, with few adverse effects reported. However, one limitation of this compound is its low bioavailability, which may limit its efficacy in certain applications.
未来方向
There are several potential future directions for research on 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's pharmacological effects, particularly its neuroprotective properties. Finally, clinical trials are needed to evaluate the efficacy of this compound in a variety of disease states, including schizophrenia, Alzheimer's disease, and chronic pain.
合成方法
The synthesis of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid involves the reaction of 9H-xanthene-9-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield this compound.
科学研究应用
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been shown to improve cognitive function in patients with Alzheimer's disease. Additionally, this compound has been found to exhibit analgesic effects in animal models of pain and has been shown to have neuroprotective properties in models of Parkinson's disease.
属性
IUPAC Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-9-13(18(21)22)19(16)17-11-5-1-3-7-14(11)23-15-8-4-2-6-12(15)17/h1-8,13,17H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOMGGNTJDLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)




![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)



![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)